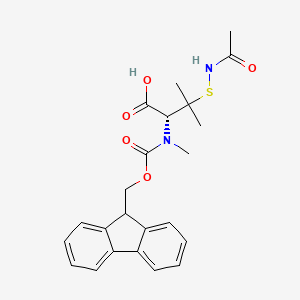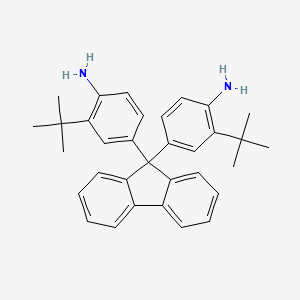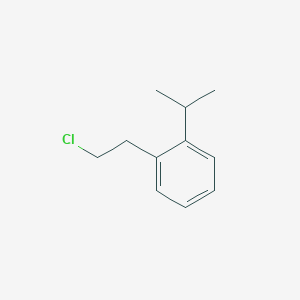
6-Iodohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodohexan-1-amine hydrochloride is an organic compound with the molecular formula C6H15ClIN. It is a derivative of hexan-1-amine, where an iodine atom is substituted at the sixth position of the hexane chain. This compound is typically used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodohexan-1-amine hydrochloride can be achieved through several methods. One common approach involves the iodination of hexan-1-amine. The reaction typically proceeds as follows:
Iodination of Hexan-1-amine: Hexan-1-amine is reacted with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the sixth position of the hexane chain.
Formation of Hydrochloride Salt: The resulting 6-Iodohexan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, yielding hexan-1-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Various substituted hexan-1-amines, depending on the nucleophile used.
Oxidation Reactions: Hexanenitrile or hexanamide.
Reduction Reactions: Hexan-1-amine.
Applications De Recherche Scientifique
6-Iodohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Iodohexan-1-amine hydrochloride involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The amine group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and reactivity in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromohexan-1-amine hydrochloride
- 6-Chlorohexan-1-amine hydrochloride
- 6-Fluorohexan-1-amine hydrochloride
Comparison
6-Iodohexan-1-amine hydrochloride is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in stronger halogen bonding and different reactivity compared to its bromo, chloro, and fluoro counterparts. The iodine atom also imparts distinct electronic and steric effects, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Numéro CAS |
98275-58-2 |
|---|---|
Formule moléculaire |
C6H15ClIN |
Poids moléculaire |
263.55 g/mol |
Nom IUPAC |
6-iodohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14IN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H |
Clé InChI |
IGGYMSQYPJGWSE-UHFFFAOYSA-N |
SMILES canonique |
C(CCCI)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



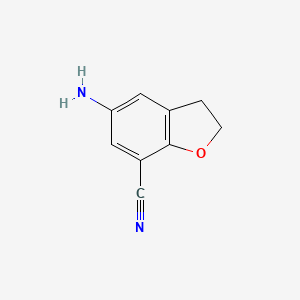
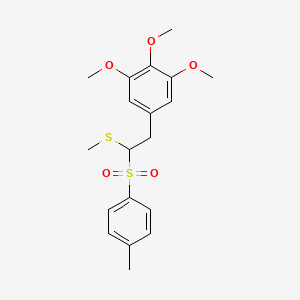

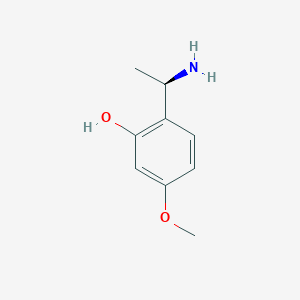
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
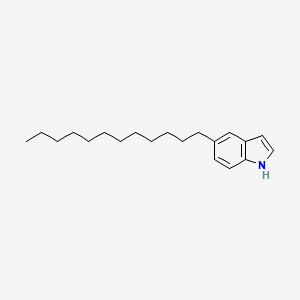

![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)

